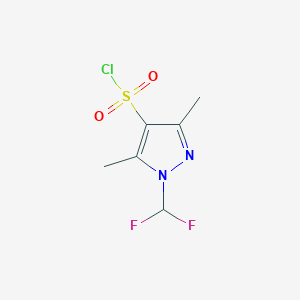

1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Descripción

1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a fluorinated pyrazole-based sulfonyl chloride with the molecular formula C₇H₉ClF₂N₂O₂S and a molecular weight of 266.68 g/mol. This compound features a difluoromethyl group (-CF₂H) at the 1-position of the pyrazole ring, methyl groups at the 3- and 5-positions, and a sulfonyl chloride (-SO₂Cl) moiety at the 4-position. The difluoromethyl group enhances electronegativity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications as a reactive intermediate for synthesizing sulfonamides and sulfonate esters .

Propiedades

IUPAC Name |

1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(2)11(10-3)6(8)9/h6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIWWBFDPRHELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424524 | |

| Record name | 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943152-92-9 | |

| Record name | 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of the Pyrazole Core with Difluoromethyl and Methyl Substituents

The initial step involves synthesizing the 3,5-dimethyl-1H-pyrazole scaffold, which is then functionalized with a difluoromethyl group at the 1-position.

3,5-Dimethyl-1H-pyrazole synthesis : This is typically achieved by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol at mild temperatures (25–35 °C). The reaction is exothermic and yields the pyrazole quantitatively.

Difluoromethylation at the 1-position : Introduction of the difluoromethyl group can be performed via reaction with difluoroacetyl halides or related intermediates. For example, alpha, beta-unsaturated esters react with 2,2-difluoroacetyl halides under low temperature, followed by hydrolysis to form alpha-difluoroacetyl intermediates. These intermediates undergo condensation with methylhydrazine aqueous solution in the presence of catalysts such as potassium iodide or sodium iodide to cyclize and form difluoromethyl-substituted pyrazole derivatives.

Phase transfer catalysis for fluorination : In some processes, fluorination of chloro-substituted pyrazole intermediates to introduce fluorine atoms is enhanced by phase transfer catalysts like tetrabutylammonium hydrogen sulfate in solvents such as dimethylformamide or dimethylacetamide. This method improves reaction rates and reduces reagent consumption.

Sulfonylation to Form the Sulfonyl Chloride

The sulfonyl chloride group at the 4-position of the pyrazole ring is introduced by sulfonylation of the pyrazole derivative:

Chlorosulfonic acid reaction : The pyrazole compound (e.g., 3,5-dimethyl-1H-pyrazole) is reacted with chlorosulfonic acid in chloroform under nitrogen atmosphere at 0 °C, followed by heating to 60 °C for several hours. This step introduces the sulfonyl group at the 4-position.

Conversion to sulfonyl chloride : After sulfonation, thionyl chloride is added at 60 °C to convert the sulfonic acid intermediate to the sulfonyl chloride functionality. The reaction progress is monitored by thin-layer chromatography (TLC).

Workup : The reaction mixture is cooled and quenched with a mixture of dichloromethane and ice-cold water. The organic layer is separated, dried, and evaporated to yield the pyrazole-4-sulfonyl chloride compound.

Summary of Key Reaction Conditions and Yields

Research Findings and Notes

The use of potassium iodide or sodium iodide as catalysts in the condensation/cyclization step significantly improves the yield and purity of the difluoromethyl pyrazole intermediate.

Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water) at controlled temperatures (0–20 °C) is critical for obtaining high-purity products with yields around 75–80%.

Phase transfer catalysis in fluorination steps reduces the amount of potassium fluoride required and shortens reaction times, making the process more cost-effective and sustainable.

Sulfonylation with chlorosulfonic acid followed by thionyl chloride treatment is a well-established method to introduce sulfonyl chloride groups on pyrazole rings, with careful temperature control to avoid side reactions.

Análisis De Reacciones Químicas

1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The difluoromethyl group can also influence the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-4-sulfonyl chlorides exhibit structural diversity based on substituents at the 1-, 3-, and 5-positions. Below is a detailed comparison of 1-difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with analogous compounds:

Table 1: Structural and Functional Comparison

Research Findings and Challenges

- Synthesis: The compound is synthesized via chlorosulfonation of 1-difluoromethyl-3,5-dimethylpyrazole using chlorosulfonic acid and SOCl₂, similar to methods for non-fluorinated analogs . However, fluorinated precursors require anhydrous conditions to avoid hydrolysis .

- Stability Studies : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, outperforming ethyl and methyl analogs .

Actividad Biológica

1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 943152-92-9) is a compound that belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The sulfonyl chloride functional group enhances the reactivity and potential pharmacological properties of this compound. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and potential applications based on recent research findings.

- Molecular Formula : C6H7ClF2N2O2S

- Molecular Weight : 244.65 g/mol

- CAS Registry Number : 943152-92-9

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with difluoromethylsulfonyl chloride under controlled conditions. The reaction can be monitored using techniques such as TLC and LC-MS to ensure purity and yield.

Antiproliferative Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported the synthesis of new pyrazole sulfonamide derivatives that were tested for their in vitro antiproliferative activity against U937 cells. The compounds showed varying degrees of effectiveness with IC50 values indicating their potency against cell proliferation .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 12.5 | U937 |

| MR-S1-5 | 35.0 | U937 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In a comparative study, several pyrazole compounds were evaluated for their ability to inhibit COX enzymes, which play a critical role in the inflammatory process. Some derivatives showed IC50 values lower than those of standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 20.5 | 0.01 |

| Compound B | 15.0 | 0.05 |

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives for their anticancer and anti-inflammatory effects. The study highlighted the structural modifications that could enhance biological activity and reduce toxicity. For example, compounds with specific substituents on the pyrazole ring exhibited improved selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

What are the key synthetic routes for 1-difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Basic:

The compound is typically synthesized via sequential functionalization of a pyrazole core. Initial steps involve sulfonation at the 4-position using chlorosulfonic acid, followed by difluoromethylation via nucleophilic substitution. Reaction temperature and solvent choice (e.g., dichloromethane vs. acetonitrile) critically impact sulfonyl chloride stability, with lower temperatures (<0°C) reducing decomposition .

Advanced:

Contradictions in literature reports (e.g., yields ranging from 45% to 72%) may stem from competing side reactions, such as over-sulfonation or difluoromethyl group hydrolysis. A recent study resolved this by optimizing stoichiometric ratios (1:1.2 for sulfonation) and using anhydrous conditions with molecular sieves to suppress moisture-induced degradation .

How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm regioselectivity in derivatives of this compound?

Basic:

¹⁹F NMR is critical for confirming the difluoromethyl group’s presence (δ ~ -120 to -130 ppm). IR spectroscopy identifies the sulfonyl chloride moiety (S=O stretch at 1360–1180 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 259.1) .

Advanced:

For isomers with ambiguous substitution patterns, 2D NMR (e.g., HSQC, NOESY) can resolve overlapping signals. X-ray crystallography (as used for analogous pyrazoline derivatives) provides definitive regiochemical assignments, particularly when steric effects from the 3,5-dimethyl groups influence packing .

What are the primary reactivity challenges when using this sulfonyl chloride in nucleophilic substitution reactions?

Basic:

The sulfonyl chloride group is highly electrophilic but prone to hydrolysis. Reactions require anhydrous solvents (e.g., THF or DMF) and inert atmospheres. Primary amines react efficiently at 0°C, while secondary amines may require elevated temperatures (40–60°C) .

Advanced:

Unexpected side products (e.g., sulfonamides with residual chloride) arise from incomplete substitution. Kinetic studies suggest that steric hindrance from the 3,5-dimethyl groups slows nucleophilic attack. Computational modeling (DFT) can predict reactivity trends for tailored substrates .

How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

Basic:

The difluoromethyl group enhances thermal stability compared to non-fluorinated analogs but introduces pH sensitivity. Hydrolysis occurs rapidly in basic media (pH > 9), generating sulfonic acid derivatives. Storage at -20°C in desiccated amber vials is recommended .

Advanced:

Mechanistic studies using LC-MS reveal that hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) of 58 kJ/mol. Stabilizers like triethylamine (1% v/v) can extend shelf life by scavenging HCl byproducts .

What role does this compound play in medicinal chemistry, particularly in prodrug or covalent inhibitor design?

Basic:

The sulfonyl chloride moiety enables covalent bonding to serine or cysteine residues in target enzymes, making it a candidate for irreversible inhibitors. Its pyrazole core is a common pharmacophore in kinase inhibitors .

Advanced:

Recent work explores its use in PROTACs (Proteolysis-Targeting Chimeras), where the sulfonyl chloride serves as a linker for E3 ligase recruitment. Challenges include balancing reactivity with off-target effects, addressed via fluorinated PEG spacers to modulate solubility .

How can researchers address discrepancies in reported biological activities of derivatives?

Advanced:

Contradictory bioactivity data (e.g., IC₅₀ variations in enzyme assays) often stem from impurities or residual solvents. Orthogonal purification (HPLC followed by recrystallization) and rigorous analytical validation (e.g., HRMS, elemental analysis) are essential. Meta-analyses of structure-activity relationships (SAR) for pyrazole sulfonates suggest that minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter target affinity .

Notes

- Methodological rigor is emphasized, with references to peer-reviewed studies and experimental validations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.